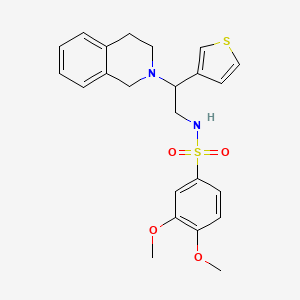

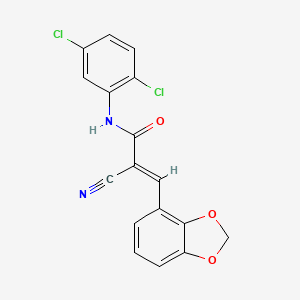

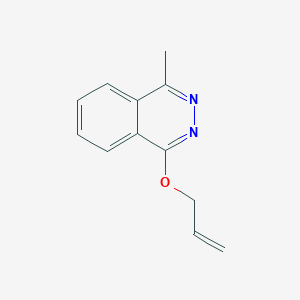

1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole is a chemical compound that has been widely used in scientific research due to its unique properties. It is a benzimidazole derivative that has been synthesized through various methods and has shown promising results in various studies.

Applications De Recherche Scientifique

Synthesis and Characterization

- Antimicrobial Activity : A study by Salahuddin et al. (2017) detailed the synthesis of 1H-benzimidazole derivatives, demonstrating their potent antimicrobial properties against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus flavus (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

- Luminescent Properties : Xiaoping Yang et al. (2010) explored the reaction of benzimidazole-based ligands with lanthanide ions, leading to luminescent complexes. This research opens pathways for the development of new materials with potential applications in optoelectronics and sensing (Yang, Jones, Wiester, Oye, & Wong, 2010).

Material Science and Chemistry

- Metal–Organic Frameworks (MOFs) : Yuchuan Tang et al. (2017) synthesized zeolite-like MOFs using a dual-ligand strategy, highlighting the importance of benzimidazole derivatives in constructing advanced materials with high CO2 uptake capacity (Tang, Wu, Wang, & Zhang, 2017).

- Antifungal Applications : A catalytic system using alkylated phenols and methoxytoluenes was developed by R. Bernini et al. (2006) for the production of antifungal 1,4-benzoquinones, suggesting the utility of benzimidazole derivatives in developing novel antifungal agents (Bernini, Mincione, Barontini, Fabrizi, Pasqualetti, & Tempesta, 2006).

Biocompatible Chemosensors

- Sensitive Detection of Zinc(II) : Research by S. Dey et al. (2016) introduced a benzimidazole-based compound as a selective fluorescence sensor for Zn2+ ions, emphasizing its potential in environmental monitoring and biological studies (Dey, Roy, Maiti, Mandal, Banerjee, & Roy, 2016).

Ethylene Oligomerization

- Catalytic Activity : Hao Liu et al. (2011) reported on nickel dihalide complexes derived from benzimidazol-8-ethoxyquinolines, showing high activity in ethylene oligomerization. This research contributes to the field of industrial catalysis and polymer production (Liu, Zhang, Chen, Redshaw, Li, & Sun, 2011).

Propriétés

IUPAC Name |

1-ethyl-2-[(2-methoxyphenoxy)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-3-19-14-9-5-4-8-13(14)18-17(19)12-21-16-11-7-6-10-15(16)20-2/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRZBXSLWYFEJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301326365 |

Source

|

| Record name | 1-ethyl-2-[(2-methoxyphenoxy)methyl]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301326365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49644180 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole | |

CAS RN |

433700-04-0 |

Source

|

| Record name | 1-ethyl-2-[(2-methoxyphenoxy)methyl]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301326365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B2696462.png)

![2-Chloro-N-[1-(pyrrolidine-1-carbonyl)piperidin-3-yl]acetamide](/img/structure/B2696463.png)

![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2696465.png)

![(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2696474.png)